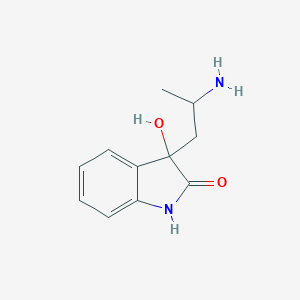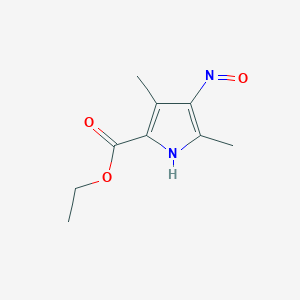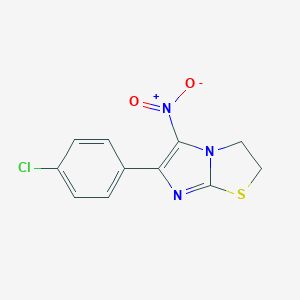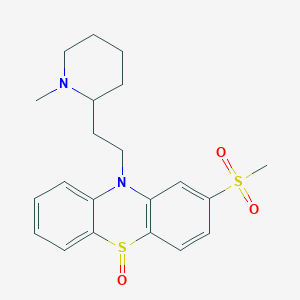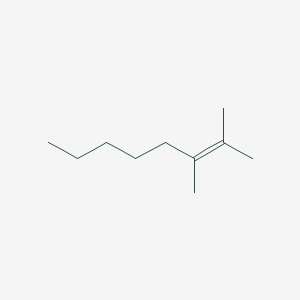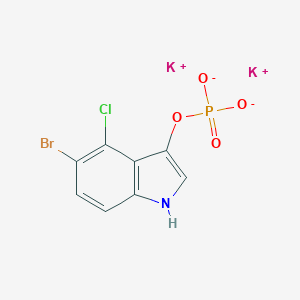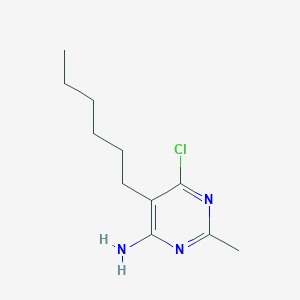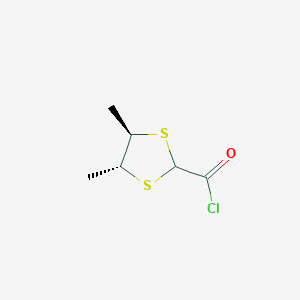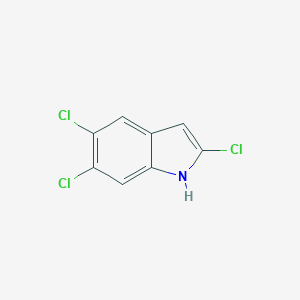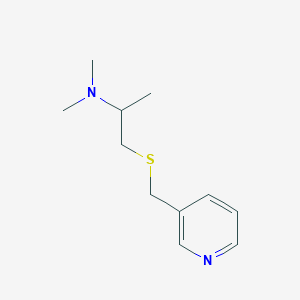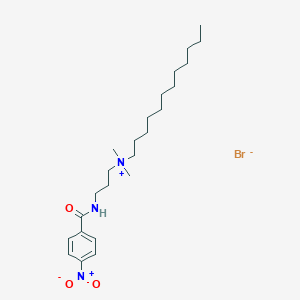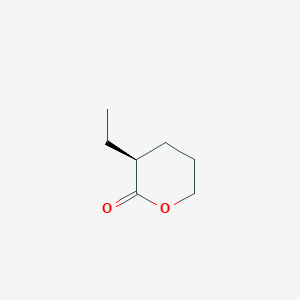
(S)-3-Ethyltetrahydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Ethyltetrahydro-2H-pyran-2-one, also known as ethyl maltol, is a flavoring agent commonly used in the food and fragrance industries. It is a white crystalline powder with a sweet, caramel-like odor and taste. In recent years, (S)-3-Ethyltetrahydro-2H-pyran-2-one has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (S)-3-Ethyltetrahydro-2H-pyran-2-one is not fully understood. However, it is believed to exert its therapeutic effects through various mechanisms, including the inhibition of oxidative stress and inflammation, the modulation of neurotransmitter activity, and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that (S)-3-Ethyltetrahydro-2H-pyran-2-one has various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells, which can contribute to a range of diseases. Additionally, (S)-3-Ethyltetrahydro-2H-pyran-2-one has been shown to modulate neurotransmitter activity, which can have implications for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-3-Ethyltetrahydro-2H-pyran-2-one has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. Additionally, (S)-3-Ethyltetrahydro-2H-pyran-2-one has low toxicity and is generally considered safe for use in lab experiments. However, it is important to note that (S)-3-Ethyltetrahydro-2H-pyran-2-one may have limitations in certain types of experiments, such as those involving high-throughput screening or drug discovery.
Orientations Futures
There are several future directions for research on (S)-3-Ethyltetrahydro-2H-pyran-2-one. One potential direction is the development of (S)-3-Ethyltetrahydro-2H-pyran-2-one-based therapies for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of (S)-3-Ethyltetrahydro-2H-pyran-2-one and its potential applications in cancer treatment. Finally, there is a need for more studies on the safety and toxicity of (S)-3-Ethyltetrahydro-2H-pyran-2-one in humans.
Méthodes De Synthèse
(S)-3-Ethyltetrahydro-2H-pyran-2-one can be synthesized through various methods, including the reaction of (S)-3-Ethyltetrahydro-2H-pyran-2-one acetoacetate with malic acid, the reaction of (S)-3-Ethyltetrahydro-2H-pyran-2-one acetoacetate with (S)-3-Ethyltetrahydro-2H-pyran-2-one oxalate, and the reaction of (S)-3-Ethyltetrahydro-2H-pyran-2-one acetoacetate with pyruvic acid. The most commonly used method is the reaction of (S)-3-Ethyltetrahydro-2H-pyran-2-one acetoacetate with malic acid, which involves heating the two compounds in the presence of a catalyst.
Applications De Recherche Scientifique
(S)-3-Ethyltetrahydro-2H-pyran-2-one has been found to have various therapeutic applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Studies have also suggested that (S)-3-Ethyltetrahydro-2H-pyran-2-one may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
103957-83-1 |
|---|---|
Nom du produit |
(S)-3-Ethyltetrahydro-2H-pyran-2-one |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(3S)-3-ethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-6-4-3-5-9-7(6)8/h6H,2-5H2,1H3/t6-/m0/s1 |
Clé InChI |
MNMHTBMXCUARLR-LURJTMIESA-N |
SMILES isomérique |
CC[C@H]1CCCOC1=O |
SMILES |
CCC1CCCOC1=O |
SMILES canonique |
CCC1CCCOC1=O |
Synonymes |
2H-Pyran-2-one, 3-ethyltetrahydro-, (S)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



